molecular formula C21H16Cl2N6O4 B12160931 N'~1~-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide

N'~1~-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide

Cat. No.: B12160931
M. Wt: 487.3 g/mol
InChI Key: VCKRDWBUOOOEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide is a complex organic compound characterized by its unique indole-based structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide typically involves the following steps:

    Formation of the Indole Derivatives: The initial step involves the preparation of 5-chloro-2-oxo-1,2-dihydro-3H-indole derivatives. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Condensation Reaction: The indole derivatives are then subjected to a condensation reaction with pentanedihydrazide. This step is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the hydrazone linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. Continuous flow reactors could also be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The chloro groups in the indole rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles for Substitution: Ammonia (NH3), thiols (RSH)

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. Their ability to interact with biological macromolecules makes them valuable tools in drug discovery and development.

Medicine

Medically, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Their ability to modulate specific biological pathways makes them promising candidates for new drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’~1~-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **N’~1~-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-N’~5~-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]pentanedihydrazide
  • **N’~1~-[(3E)-1-ethyl-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-1-ethyl-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide

Uniqueness

The uniqueness of N’~1~-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide lies in its specific substitution pattern and the presence of chloro groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological profiles and material properties, making it a valuable subject for further research and development.

Properties

Molecular Formula

C21H16Cl2N6O4

Molecular Weight

487.3 g/mol

IUPAC Name

N,N'-bis[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]pentanediamide

InChI

InChI=1S/C21H16Cl2N6O4/c22-10-4-6-14-12(8-10)18(20(32)24-14)28-26-16(30)2-1-3-17(31)27-29-19-13-9-11(23)5-7-15(13)25-21(19)33/h4-9,24-25,32-33H,1-3H2

InChI Key

VCKRDWBUOOOEPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(N2)O)N=NC(=O)CCCC(=O)N=NC3=C(NC4=C3C=C(C=C4)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.